molecular formula C12H21N3O4 B3055862 Glycine, L-valyl-L-prolyl- CAS No. 67471-73-2

Glycine, L-valyl-L-prolyl-

Cat. No. B3055862
CAS RN: 67471-73-2
M. Wt: 271.31 g/mol
InChI Key: SJRUJQFQVLMZFW-WPRPVWTQSA-N
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Description

“Glycine, L-valyl-L-prolyl-” is a tripeptide with the molecular formula C19H33N5O6 . It has an average mass of 427.495 Da and a monoisotopic mass of 427.243073 Da . It is also known as L-Valylglycyl-L-valyl-L-prolylglycine .


Synthesis Analysis

The enzymatic synthesis of Val-Gly from valine methylester and glycine has been reported . The process involved the use of L-amino acid esterase (LAE) and required the screening of a large number of organisms. Many species and some strains of Lactobacilli would not produce either tripeptide under fermentation conditions .


Molecular Structure Analysis

The molecular structure of “Glycine, L-valyl-L-prolyl-” consists of 19 carbon atoms, 33 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms . It has 3 defined stereocentres .

Scientific Research Applications

1. Enzymatic Synthesis and Taste Enhancement

Glycine and its dipeptide derivatives, like Valyl-Glycine (Val-Gly), play a crucial role in the enzymatic synthesis of flavor-enhancing compounds. Val-Gly, synthesized from valine methylester and glycine, is a key precursor for γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which imparts a distinctive "kokumi" taste. The enzymatic synthesis process, utilizing L-amino acid esterase from microorganisms like Elizabethkingia sp., facilitates the efficient production of Val-Gly, subsequently enhancing the flavor profile of various food products (Tanaka et al., 2017).

2. Plant Stress Resistance

Compounds such as Glycine betaine (GB) and proline are known to accumulate in plants under stress conditions like drought, salinity, and extreme temperatures. These organic osmolytes are believed to protect plants by maintaining enzyme and membrane integrity and aiding in osmotic adjustment. While there is debate about their precise roles, both GB and proline have been implicated in enhancing plant resistance to various abiotic stressors. The application of these compounds exogenously has shown promise in increasing plant growth and yield under stressful environmental conditions (Ashraf & Foolad, 2007).

3. Gas Hydrate Inhibition

Hydrophobic amino acids like glycine, L-alanine, and L-valine are explored for their potential as thermodynamic hydrate inhibitors (THIs) in CO2 sequestration. Their application could significantly reduce the formation of gas hydrates, offering an environmentally friendly alternative to conventional methods. The use of these amino acids is advantageous due to their non-volatile nature, reducing loss during recovery processes and minimizing environmental and ecological damage (Sa et al., 2011).

4. Peptide Bond Formation and Prebiotic Chemistry

Glycine and other amino acids like valine and proline are significant in prebiotic chemistry, particularly in peptide bond formation catalyzed by mineral surfaces like activated alumina. These amino acids demonstrate preferential reactivity and sequence formation, crucial in understanding the prebiotic formation of peptides and the origin of life on Earth (Bujdák & Rode, 2002).

5. Biological Activity in Tissue Metabolism

The tetrapeptide Val-Val-Pro-Gln, a small but conserved sequence in elastins, exhibits significant biological activity. Its role in controlling matrix metabolism during tissue breakdown and remodeling is crucial, as evidenced by its synthesis and the observed effects on normal human dermal fibroblasts. Understanding such peptides can lead to insights into tissue repair and regeneration processes (Spezzacatena et al., 2005).

Future Directions

The potential health benefits of tripeptides like “Glycine, L-valyl-L-prolyl-” are a topic of ongoing research. For example, similar tripeptides have been found to have a normotensive effect in hypertensive rats and humans . This suggests that “Glycine, L-valyl-L-prolyl-” and similar compounds could have potential applications in the treatment of hypertension and other health conditions.

properties

IUPAC Name

2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-7(2)10(13)12(19)15-5-3-4-8(15)11(18)14-6-9(16)17/h7-8,10H,3-6,13H2,1-2H3,(H,14,18)(H,16,17)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUJQFQVLMZFW-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435879
Record name Glycine, L-valyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, L-valyl-L-prolyl-

CAS RN

67471-73-2
Record name Glycine, L-valyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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